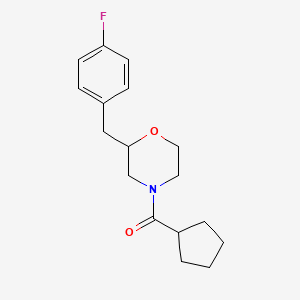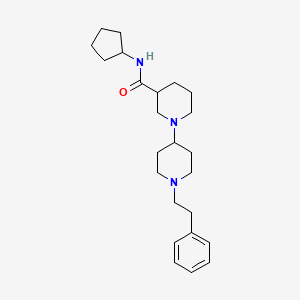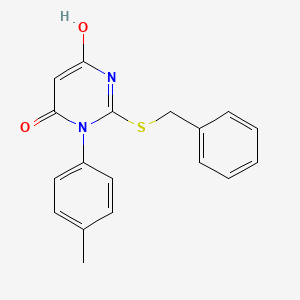![molecular formula C19H21ClN2O B6088976 (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, also known as CPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPM is a member of the piperidinylmethanone family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and may also inhibit the activity of other enzymes and receptors involved in various biological processes.
Biochemical and Physiological Effects:
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has also been shown to have antitumor activity and may be useful in the treatment of various types of cancer. Additionally, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have minimal toxicity in animal studies, suggesting that it may be a safe and effective compound for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its diverse range of biological activities, which makes it a useful compound for investigating various biological processes. Additionally, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have minimal toxicity in animal studies, which makes it a relatively safe compound for use in lab experiments. However, one of the limitations of using (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, including investigating its potential as a treatment for various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone and its interactions with various enzymes and receptors in the body. Finally, the development of new synthetic methods for (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone may be useful for producing the compound in larger quantities and with improved purity.
Synthesemethoden
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenylmagnesium bromide with 1-(2-pyridinylmethyl)piperidine-3-carboxaldehyde in the presence of a palladium catalyst. Alternatively, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone can be synthesized by the reaction of 4-chloro-2-methylacetophenone with 1-(2-pyridinylmethyl)piperidine-3-carboxaldehyde in the presence of a reducing agent. Both of these methods have been used successfully to produce (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone with high yields and purity.
Wissenschaftliche Forschungsanwendungen
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been investigated as a potential treatment for various diseases, such as cancer and inflammation. In neuroscience, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In drug discovery, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-11-16(20)7-8-18(14)19(23)15-5-4-10-22(12-15)13-17-6-2-3-9-21-17/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXJEJKGYWJGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B6088893.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6088899.png)
![N-(3-methoxypropyl)-6-[3-(4-morpholinylmethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6088903.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6088923.png)
![2-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6088930.png)
![2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B6088950.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)

![3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B6088972.png)


![7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6088997.png)
![N-[(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B6089000.png)
![5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6089004.png)